4-Pyrimidinecarboxylic acid, 2-hydroxy-6-mercapto-5-methyl-
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Overview
Description
4-Pyrimidinecarboxylic acid, 2-hydroxy-6-mercapto-5-methyl- is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
The synthesis of 4-pyrimidinecarboxylic acid, 2-hydroxy-6-mercapto-5-methyl- involves several steps. One common method includes the reaction of 2-hydroxy-6-methylpyridine-4-carboxylic acid with thiol reagents under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Pyrimidinecarboxylic acid, 2-hydroxy-6-mercapto-5-methyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Pyrimidinecarboxylic acid, 2-hydroxy-6-mercapto-5-methyl- has several scientific research applications:
Mechanism of Action
The mechanism by which 4-pyrimidinecarboxylic acid, 2-hydroxy-6-mercapto-5-methyl- exerts its effects involves interactions with molecular targets and pathways. For example, it may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 4-pyrimidinecarboxylic acid, 2-hydroxy-6-mercapto-5-methyl- include:
2-Hydroxy-6-methylpyridine-4-carboxylic acid: This compound shares a similar structure but lacks the mercapto group.
4-Hydroxy-2-methyl-5-pyrimidinecarboxylic acid: This compound has a hydroxyl group instead of a mercapto group.
6-Hydroxy-2-methyl-pyrimidine-4-carboxylic acid: This compound has a hydroxyl group at a different position on the pyrimidine ring.
Properties
CAS No. |
74039-19-3 |
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Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
5-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3S/c1-2-3(5(9)10)7-6(11)8-4(2)12/h1H3,(H,9,10)(H2,7,8,11,12) |
InChI Key |
MDLXLFIWVDNDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)NC1=S)C(=O)O |
Origin of Product |
United States |
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